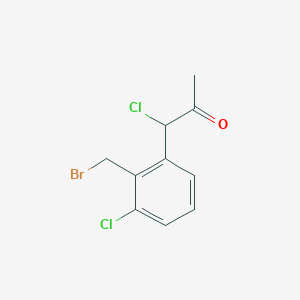
1-(3-Amino-5-ethoxyphenyl)-1-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-5-ethoxyphenyl)-1-chloropropan-2-one is an organic compound with the molecular formula C11H14ClNO2 This compound is characterized by the presence of an amino group, an ethoxy group, and a chloropropanone moiety attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5-ethoxyphenyl)-1-chloropropan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-amino-5-ethoxyphenol as the primary starting material.
Chlorination: The phenol group is chlorinated using thionyl chloride (SOCl2) to form 3-amino-5-ethoxyphenyl chloride.
Formation of Chloropropanone: The chlorinated intermediate is then reacted with 2-chloropropanone in the presence of a base such as sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: Where the reactants are mixed and allowed to react over a specified period.
Continuous Flow Reactors: Where reactants are continuously fed into the reactor, and products are continuously removed.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Amino-5-ethoxyphenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like NaOH or KOH.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3-Amino-5-ethoxyphenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Amino-5-ethoxyphenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Amino-5-methoxyphenyl)-1-chloropropan-2-one
- 1-(3-Amino-5-ethoxyphenyl)-1-bromopropan-2-one
- 1-(3-Amino-5-ethoxyphenyl)-1-iodopropan-2-one
Uniqueness
1-(3-Amino-5-ethoxyphenyl)-1-chloropropan-2-one is unique due to the presence of both an amino group and an ethoxy group on the benzene ring, along with a chloropropanone moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H14ClNO2 |
|---|---|
Peso molecular |
227.69 g/mol |
Nombre IUPAC |
1-(3-amino-5-ethoxyphenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C11H14ClNO2/c1-3-15-10-5-8(4-9(13)6-10)11(12)7(2)14/h4-6,11H,3,13H2,1-2H3 |
Clave InChI |
NEJYSNSRBTZQMD-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=CC(=C1)N)C(C(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Acetic acid, cyano[(2-nitrophenyl)hydrazono]-, ethyl ester](/img/structure/B14074080.png)








![2-{[2,4-Bis(trifluoromethyl)phenyl]methylidene}propanedinitrile](/img/structure/B14074128.png)
